molecular formula C11H8INO3 B8336478 1-Iodo-7-methoxy-2-nitronaphthalene

1-Iodo-7-methoxy-2-nitronaphthalene

Cat. No.: B8336478
M. Wt: 329.09 g/mol
InChI Key: YGSTUEUIEBNTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-7-methoxy-2-nitronaphthalene is a specialized nitronaphthalene derivative designed for advanced research and development. This compound features three distinct functional groups—iodo, methoxy, and nitro—on its naphthalene backbone, making it a versatile and valuable synthetic building block. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic profile within the aromatic system, while the iodine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. As a result, this compound is primarily used in organic synthesis for the construction of more complex polycyclic structures and in medicinal chemistry for the development of novel pharmacologically active molecules. Research into analogous nitronaphthalene and iodo-methoxy-naphthalene compounds has demonstrated their utility in scientific studies, including investigations into molecular complexation behavior (J. Chem. Soc., Faraday Trans. 1, 1975, 71, 1762-1772) and as intermediates in the synthesis of potent receptor antagonists (PMC9841521). This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

1-iodo-7-methoxy-2-nitronaphthalene

InChI

InChI=1S/C11H8INO3/c1-16-8-4-2-7-3-5-10(13(14)15)11(12)9(7)6-8/h2-6H,1H3

InChI Key

YGSTUEUIEBNTIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Substituent Positions and Molecular Properties
Compound Substituents (Positions) Molecular Weight (g/mol) Key Structural Features
1-Iodo-7-methoxy-2-nitronaphthalene I (1), OCH3 (7), NO2 (2) ~343.1 Halogen bonding (I), resonance effects
1-Methoxy-2-nitronaphthalene OCH3 (1), NO2 (2) 203.2 Planar structure, no halogen bonding
(2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone OH (2), OCH3 (7), C(O)Ph (1) 318.3 Intramolecular H-bond (O–H···O=C)
1-Nitronaphthalene NO2 (1) 173.2 Simple nitro-substituted naphthalene

Key Observations :

  • Steric and Electronic Effects: The iodine atom in this compound increases molecular weight and steric hindrance compared to non-halogenated analogs. This may reduce solubility in polar solvents but enhance stability in crystalline phases.
Table 2: Reactivity and Functional Group Behavior
Compound Reactivity Highlights Applications/Use Cases
This compound - Iodo group: Susceptible to nucleophilic substitution.
- Nitro group: Electrophilic site for reduction or substitution.
Potential precursor for pharmaceuticals or materials requiring halogenated aromatics.
1-Methoxy-2-nitronaphthalene - Methoxy group: Stabilizes aromatic ring.
- Nitro group: Reducible to amine.
Intermediate in dye synthesis .
(2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone - Hydroxy group: Participates in H-bonding.
- Carbonyl: Reactive toward imination (e.g., TiCl4/DABCO-mediated reactions) .
Crystal engineering, photoluminescent materials .

Key Observations :

  • Iodine Reactivity : The iodo group in this compound offers a handle for further functionalization (e.g., Suzuki coupling), unlike methoxy- or nitro-only analogs.
  • Nitro Group Utility: Reduction of the nitro group could yield amino derivatives, expanding utility in drug discovery (cf.

Crystallographic and Physical Properties

Table 3: Crystallographic Data from Evidence
Compound (Reference) Dihedral Angles (°) Intermolecular Interactions
(2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone 58.65 (naphthalene vs. benzene) O–H···O=C H-bonds, van der Waals forces
7-Methoxy-1-{(Z)-2-nitrophenyliminomethyl}-2-naphthol 81.20 (benzene vs. naphthalene) O–H···N H-bonds, Cl···C interactions

Key Observations :

  • Crystal Packing : The iodine atom in this compound may induce distinct packing patterns compared to methoxy/nitro analogs due to halogen bonding (absent in hydroxylated derivatives ).
  • Thermal Stability : Higher molecular weight and halogen bonding could elevate melting points relative to 1-methoxy-2-nitronaphthalene (data needed for confirmation).

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-Iodo-7-methoxy-2-nitronaphthalene, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and nitration of methoxy-substituted naphthalene precursors. For example, iodination can be achieved using iodine monochloride (ICl) in the presence of Lewis acids like FeCl₃, while nitration may employ mixed acids (HNO₃/H₂SO₄). Optimizing yields requires controlling temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular integrity. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous naphthalene derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts. Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation. Store the compound in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and iodine loss. Dispose of waste via halogen-specific protocols, as outlined in safety data sheets for structurally similar methoxy-naphthalenes .

Advanced Research Questions

Q. How do electronic effects of substituents (iodo, methoxy, nitro) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the iodo substituent for Suzuki-Miyaura couplings by polarizing the C–I bond. Methoxy’s electron-donating nature stabilizes intermediates but may reduce electrophilicity at adjacent positions. Density Functional Theory (DFT) calculations can map charge distribution and predict regioselectivity. Experimental validation involves comparing coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under varying conditions .

Q. What strategies resolve contradictions in reported toxicity data for halogenated nitro-naphthalenes?

  • Methodological Answer : Discrepancies arise from differences in assay models (e.g., in vitro vs. in vivo) and exposure durations. Use tiered testing: (1) In silico toxicity prediction (e.g., QSAR models); (2) In vitro assays (Ames test for mutagenicity; cytotoxicity in human cell lines); (3) In vivo studies (rodent models, focusing on hepatic/renal endpoints). Meta-analyses of peer-reviewed data, prioritizing studies with high confidence scores (≥3/4 criteria per ATSDR guidelines), are critical .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Apply fugacity models (e.g., EQC Level III) to estimate partitioning into air, water, and soil based on octanol-water (log Kow) and Henry’s Law constants. Degradation pathways (photolysis, hydrolysis) can be simulated using Gaussian09 with TD-DFT for UV absorption spectra. Validate predictions with high-performance liquid chromatography (HPLC) to track degradation products in controlled environmental chambers .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

  • Methodological Answer : Heavy iodine atoms cause significant X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXT for structure solution and OLEX2 for refinement. Intermolecular interactions (e.g., halogen bonding between iodine and nitro groups) are analyzed using Mercury software. Co-crystallization with chloroform (as in analogous structures) improves crystal quality by stabilizing lattice packing .

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